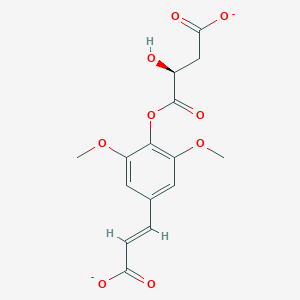
Sinapoyl-(S)-malate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sinapoyl (S)-malate(2-) is dicarboxylate anion of sinapic acid (S)-malate ester It is a conjugate base of a sinapic acid (S)-malate ester.
Wissenschaftliche Forschungsanwendungen
Photoprotective Properties in Plants
Sinapoyl-(S)-malate serves as a natural sunscreen molecule in plants, protecting leaves from harmful ultraviolet radiation. Studies have shown that its ultrafast dynamics in derivatives like sinapoyl L-dimethyl malate, sinapoyl L-diethyl malate, and sinapoyl L-di-t-butyl malate, remain effective in various solvent environments, indicating their potential for use in sunscreen mixtures (Baker et al., 2020). Additionally, research has highlighted sinapoyl malate's intrinsic UV spectral properties, which may contribute to its effectiveness as a UV-B screening agent in plants (Dean et al., 2014).
Synthetic Applications and Environmental Impact
The synthesis of sinapoyl-(S)-malate and its analogues has been optimized for environmental sustainability. This is important for industries like cosmetics, where there's a demand for natural, bio-based skin products. Sinapoyl-(S)-malate is a promising candidate as a substitute for chemical filters in sunscreens due to its photostability and UV protection properties, along with its potential as a preservative and antioxidant (Peyrot et al., 2020).
Cellular and Enzymatic Mechanisms
In a cellular context, studies have investigated the vacuolar localization of sinapoylglucose: L-malate sinapoyltransferase in protoplasts from Raphanus sativus cotyledons, which catalyzes the synthesis of sinapoyl-(S)-malate. This research highlights the enzymatic processes and cellular locations involved in the synthesis of sinapoyl-(S)-malate in plant cells (Sharma & Strack, 1985).
Photodynamic and Photoprotective Mechanisms
Further research into the photodynamics of sinapoyl-(S)-malate reveals its ultrafast barrierless photoisomerization and strong ultraviolet absorption properties. This understanding is crucial for enhancing its application as a photoprotective agent in various domains (Luo et al., 2017).
Potential Applications in Agrochemicals
Recent studies have also delved into the degradation products of sinapoyl malate under solar irradiation. This research is significant for assessing the potential of sinapoyl malate as a photomolecular heater/UV filter compound in agriculture (Vink et al., 2023).
Eigenschaften
Produktname |
Sinapoyl-(S)-malate |
|---|---|
Molekularformel |
C15H14O9-2 |
Molekulargewicht |
338.27 g/mol |
IUPAC-Name |
(3S)-4-[4-[(E)-2-carboxylatoethenyl]-2,6-dimethoxyphenoxy]-3-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/C15H16O9/c1-22-10-5-8(3-4-12(17)18)6-11(23-2)14(10)24-15(21)9(16)7-13(19)20/h3-6,9,16H,7H2,1-2H3,(H,17,18)(H,19,20)/p-2/b4-3+/t9-/m0/s1 |
InChI-Schlüssel |
SVOZVFTXNDIEBH-NWALNABHSA-L |
Isomerische SMILES |
COC1=CC(=CC(=C1OC(=O)[C@H](CC(=O)[O-])O)OC)/C=C/C(=O)[O-] |
Kanonische SMILES |
COC1=CC(=CC(=C1OC(=O)C(CC(=O)[O-])O)OC)C=CC(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



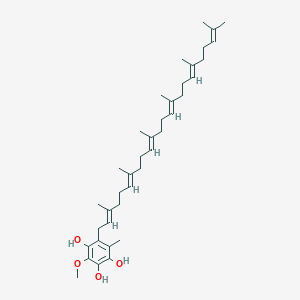
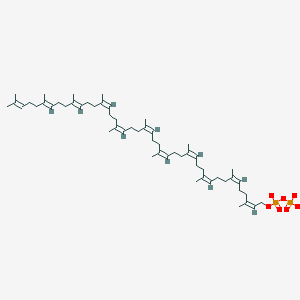

![N-[(3R,3'R,4'S,5'R)-5'-(2-hydroxyethyl)-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-2-oxo-1-prop-2-enyl-5-spiro[indole-3,2'-oxolane]yl]acetamide](/img/structure/B1264996.png)
![1-(3-carboxypropyl)-5-[(E)-2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]ethenyl]pyridin-1-ium-3-carboxylate](/img/structure/B1264997.png)
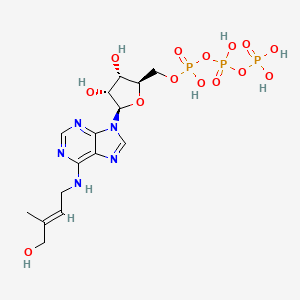
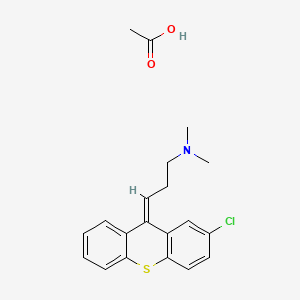
![N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]-2-[(18S,25S,35S)-21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25,35-di(propan-2-yl)-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazole-4-carboxamide](/img/structure/B1265000.png)




![1-O-(alpha-D-galactopyranosyl)-N-[6-([1,1'-biphenyl]-4-yl)hexanoyl]phytosphingosine](/img/structure/B1265007.png)
